molecular formula C10H5BrF3NS B6166525 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 1188116-05-3

2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B6166525
CAS No.: 1188116-05-3
M. Wt: 308.12 g/mol
InChI Key: WCXZMILYESDPED-UHFFFAOYSA-N
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Description

2-Bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole (Molecular Formula: C 10 H 5 BrF 3 NS) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two privileged structural motifs: the electron-deficient 2-bromothiazole ring and the lipophilic ortho -trifluoromethylphenyl group. The bromine atom at the C2 position of the thiazole ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies . The incorporation of the trifluoromethyl (CF 3 ) group is a strategic feature in modern drug design. This group is known to significantly influence a molecule's properties by enhancing its metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . Thiazole derivatives, as a class, are recognized as significant scaffolds in drug discovery and are found in compounds with a wide spectrum of biological activities . Recent research highlights the potential of trifluoromethylated aryl-thiazole hybrids, particularly in the development of novel neuroprotective agents aimed at addressing oxidative stress and amyloid-beta toxicity, as well as potent anti-inflammatory agents . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1188116-05-3

Molecular Formula

C10H5BrF3NS

Molecular Weight

308.12 g/mol

IUPAC Name

2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-3-1-2-4-7(6)10(12,13)14/h1-5H

InChI Key

WCXZMILYESDPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)Br)C(F)(F)F

Purity

95

Origin of Product

United States

Strategic Synthetic Methodologies for the Preparation of 2 Bromo 4 2 Trifluoromethyl Phenyl 1,3 Thiazole

Historical Context of Thiazole (B1198619) Synthesis Relevant to the Compound

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prevalent scaffold in numerous natural products and synthetic compounds, including vitamin B1 and various pharmaceuticals. scirp.orgmdpi.com The development of synthetic routes to this important heterocycle has a rich history, with the most notable and enduring method being the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. rsc.orgwikipedia.orgmatrixscientific.com This reaction, which involves the condensation of an α-haloketone with a thioamide, has remained a fundamental and versatile tool for constructing the thiazole core for over a century. rsc.orgwikipedia.org Its robustness and broad substrate scope have made it a foundational strategy for accessing a wide array of substituted thiazoles, including those with aryl substituents at the 4-position, which is directly relevant to the synthesis of the target compound.

Classical and Modern Approaches for the Formation of the 1,3-Thiazole Core

The construction of the 1,3-thiazole ring is the initial critical step in the synthesis of 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole. Both classical and modern methods offer viable pathways to achieve this.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis stands as the preeminent classical method for this transformation. rsc.orgwikipedia.org The general reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would entail the reaction of 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone with thioformamide.

The reaction typically proceeds in a suitable solvent such as ethanol (B145695) and often yields the desired thiazole in high yields. rsc.org The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Adaptations of this method have been developed to improve yields, simplify work-up procedures, and expand the range of compatible functional groups. rsc.org

Reactant 1Reactant 2ProductConditionsReference
α-HaloketoneThioamide1,3-ThiazoleVaries (e.g., ethanol, reflux) rsc.orgwikipedia.org
2-bromo-1-[2-(trifluoromethyl)phenyl]ethanoneThioformamide4-[2-(trifluoromethyl)phenyl]-1,3-thiazoleInferred from general Hantzsch synthesisN/A

Alternative Cyclization and Cyclocondensation Reactions for Thiazole Ring Construction

Beyond the Hantzsch synthesis, other methods for constructing the thiazole ring have been developed. These include reactions starting from α-aminonitriles (Cook-Heilbron synthesis) or the reaction of α-thiocyanato ketones with acids. nih.gov For instance, treating α-aminonitriles with carbon disulfide or related reagents can yield 5-aminothiazoles. nih.gov While these methods are valuable for accessing differently substituted thiazoles, the Hantzsch synthesis or a cross-coupling approach (discussed in section 2.4.1) are generally more direct for obtaining 4-aryl substituted thiazoles.

Regioselective Halogenation Strategies for the Thiazole Ring System

With the 4-[2-(trifluoromethyl)phenyl]-1,3-thiazole core constructed, the next critical step is the regioselective introduction of a bromine atom at the 2-position. The electronic nature of the thiazole ring dictates the position of electrophilic substitution. The C5 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. nih.gov However, when the C5 position is unsubstituted, direct bromination can lead to a mixture of products or preferential bromination at C5.

For the target compound, selective bromination at the C2 position is required. The reactivity of the C2 position towards electrophiles is generally low. However, its proton is the most acidic, making it susceptible to deprotonation followed by reaction with an electrophile. nih.gov Direct bromination of an unsubstituted thiazole at high temperatures has been reported to yield 2-bromothiazole (B21250).

A more controlled and regioselective approach involves the use of specific brominating agents and reaction conditions. For a 4-substituted thiazole, where the C5 position is sterically unhindered, direct electrophilic bromination would likely occur at C5. Therefore, to achieve bromination at the 2-position, a strategy that activates this position or a deprotonation-halogenation sequence is often necessary. One common method is lithiation at the 2-position using a strong base like n-butyllithium, followed by quenching with a bromine source such as N-bromosuccinimide (NBS) or molecular bromine. This approach takes advantage of the higher acidity of the C2-proton.

Thiazole DerivativeBrominating AgentPosition of BrominationReference
ThiazoleBromine (vapor phase)2- and 2,5-N/A
4-ArylthiazoleN-Bromosuccinimide (NBS)Typically C5 if unsubstituted nih.gov
4-Arylthiazole1. n-BuLi 2. NBS/Br2C2Inferred from general principles

Introduction of the 2-(Trifluoromethyl)phenyl Moiety

The introduction of the specific 2-(trifluoromethyl)phenyl group at the 4-position of the thiazole ring is a key challenge. This can be achieved either by starting with a precursor already containing this moiety, as in the Hantzsch synthesis described above, or by attaching it to a pre-formed thiazole ring using cross-coupling methodologies.

Cross-Coupling Methodologies for Aryl Group Attachment

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, particularly between aromatic rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this purpose. This strategy would involve the coupling of a 4-halothiazole (e.g., 4-bromothiazole) with 2-(trifluoromethyl)phenylboronic acid.

The general Suzuki-Miyaura coupling involves a palladium catalyst, a base, and a suitable solvent. This method is known for its high functional group tolerance and excellent yields. The synthesis of the target compound could therefore proceed by first synthesizing 2,4-dibromothiazole (B130268), followed by a regioselective Suzuki coupling at the 4-position with 2-(trifluoromethyl)phenylboronic acid. Cross-coupling reactions on 2,4-dibromothiazole have been shown to occur preferentially at the more electron-deficient 2-position, however, with the appropriate choice of catalyst and conditions, regioselectivity can be controlled.

Thiazole SubstrateCoupling PartnerCatalyst/ConditionsProductReference
4-Bromothiazole2-(Trifluoromethyl)phenylboronic acidPd catalyst, base4-[2-(trifluoromethyl)phenyl]-1,3-thiazoleGeneral Suzuki-Miyaura principles
2,4-Dibromothiazole2-(Trifluoromethyl)phenylboronic acidPd(0) catalystRegioselective coupling possibleN/A

Precursor Chemistry and Functionalization Strategies

The primary route for synthesizing the 4-[2-(trifluoromethyl)phenyl]-1,3-thiazole core is the Hantzsch thiazole synthesis, a classic and versatile method for constructing this heterocyclic system. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. chemhelpasap.comsynarchive.com

For the specific synthesis of the target compound, the key precursors are:

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one: This α-bromoketone serves as the electrophilic component. It is typically prepared by the bromination of 2'-(trifluoromethyl)acetophenone.

Thiourea or a related thioamide: This nucleophilic species provides the sulfur and one of the nitrogen atoms for the thiazole ring.

The initial product of the Hantzsch synthesis using these precursors is 2-amino-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole. To arrive at the final 2-bromo-substituted compound, a subsequent functionalization step is necessary. A common method for replacing an amino group with a bromine atom on a heterocyclic ring is the Sandmeyer reaction. This involves diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite or n-butyl nitrite) in the presence of an acid, followed by treatment with a copper(I) bromide (CuBr) salt.

Functionalization Strategies:

The 2-bromo substituent on the thiazole ring is a versatile handle for further molecular elaboration through various cross-coupling reactions. The electron-deficient nature of the C2-position makes it susceptible to nucleophilic attack and facilitates reactions like:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. nih.gov

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups. nih.gov

These cross-coupling reactions allow for the introduction of a wide array of alkyl, aryl, and alkynyl substituents at the 2-position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov The regioselectivity of these reactions is generally high, with the bromine atom at the C2 position being more reactive than a halogen at the C4 or C5 position. tum.de

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Conventional methods for thiazole synthesis often rely on volatile organic solvents and can generate significant waste. nih.gov In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. These principles can be applied to the synthesis of this compound to reduce its environmental impact.

Key Green Chemistry Approaches:

Use of Green Solvents: Replacing traditional solvents like methanol (B129727) or ethanol with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol can significantly reduce the environmental footprint of the synthesis. nih.gov Reactions in aqueous media or DES have shown good yields for Hantzsch-type syntheses. nih.gov

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools to accelerate organic reactions. tandfonline.comnih.govtandfonline.com These techniques often lead to dramatically shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. tandfonline.commdpi.com Ultrasonic irradiation, in particular, can be performed at room temperature, further reducing energy consumption. tandfonline.commdpi.com

Catalysis: The use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid or NiFe₂O₄ nanoparticles, can improve the efficiency and sustainability of the synthesis. mdpi.comnih.gov These catalysts can be easily recovered by filtration and reused multiple times, minimizing waste and catalyst leaching into the product. mdpi.comnih.govnih.gov

One-Pot and Multicomponent Reactions: Designing the synthesis as a one-pot or multicomponent reaction (MCR) process enhances efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. mdpi.comijcce.ac.irnih.gov An MCR approach for the Hantzsch synthesis would involve combining the ketone, a bromine source, and the thioamide in a single reaction vessel. ijcce.ac.irnih.gov

Advances in Scalable Synthesis and Process Chemistry for the Compound

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and cost-effective chemical processes. For this compound, advances in process chemistry focus on improving yield, simplifying purification, and ensuring operational safety and scalability.

Key Advances for Scalable Synthesis:

One-Pot Procedures: As mentioned, one-pot syntheses are highly desirable for large-scale production as they streamline the manufacturing process. ijcce.ac.irnih.gov A scalable one-pot Hantzsch synthesis followed by in-situ diazotization and bromination would be an ideal approach, eliminating the need to isolate the potentially sensitive 2-aminothiazole (B372263) intermediate. ijcce.ac.irnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together (mechanochemistry), can be a highly efficient and green method for large-scale synthesis. researchgate.net This approach minimizes solvent use and waste, reduces purification costs, and can lead to higher throughput.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scalability and safety. They allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to better yield and purity. The smaller reaction volumes at any given time also enhance safety, particularly for exothermic reactions.

Simplified Purification: Developing synthetic routes that yield products with high purity minimizes the need for complex and costly purification techniques like column chromatography. ijcce.ac.ir Crystallization is often the preferred method for purification on a large scale. The Hantzsch synthesis is known to often produce products that can be readily precipitated and purified by recrystallization. chemhelpasap.com

The development of modular synthetic protocols, where building blocks can be efficiently combined, also contributes to the scalability and versatility of producing a range of functionalized thiazoles, including the target compound. researchgate.net

Reactivity and Mechanistic Studies of 2 Bromo 4 2 Trifluoromethyl Phenyl 1,3 Thiazole

Reactivity of the Bromine Atom at the C-2 Position

The bromine atom at the C-2 position of the thiazole (B1198619) ring is a versatile functional group that serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions, aminations, and nucleophilic substitutions, as well as through metallation-trapping sequences.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from organohalides. For 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole, these reactions offer a straightforward route to introduce a wide array of substituents at the C-2 position.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. In the context of the title compound, it would react with an aryl or vinyl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base to yield the 2-substituted product. While specific studies on this compound are not prevalent, related 2-bromo-4-arylthiazoles have been successfully employed in Suzuki-Miyaura couplings. For instance, hindered 2'-bromo-2-aryl benzothiazoles have been effectively coupled using ligand-free Suzuki-Miyaura conditions, suggesting that the nitrogen atom of the thiazole ring can facilitate the reaction by coordinating to the palladium catalyst. nih.gov

The Heck reaction provides a means to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction of this compound with various alkenes would be expected to proceed under standard Heck conditions to afford the corresponding 2-vinylthiazole (B2740799) derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would enable the introduction of an alkynyl substituent at the C-2 position of the thiazole ring. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed and could potentially be applied to the title compound.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. The this compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the C-2 position. The Negishi cross-coupling has been successfully applied to 2-bromothiazoles to prepare 2-aryl substituted thiazoles. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Product Type Key Reagents
Suzuki-Miyaura Organoboron compounds 2-Aryl/vinyl-thiazoles Pd catalyst, Base
Heck Alkenes 2-Vinyl-thiazoles Pd catalyst, Base
Sonogashira Terminal alkynes 2-Alkynyl-thiazoles Pd catalyst, Cu(I) co-catalyst, Base
Negishi Organozinc compounds 2-Alkyl/aryl/vinyl-thiazoles Pd or Ni catalyst

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines. It is anticipated that this compound would readily undergo Buchwald-Hartwig amination with a variety of primary and secondary amines to furnish the corresponding 2-aminothiazole (B372263) derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.govnih.gov

Beyond C-N bond formation, similar palladium-catalyzed methods can be used to form carbon-sulfur and carbon-oxygen bonds, allowing for the synthesis of 2-arylthio- and 2-aryloxy-thiazole derivatives, respectively.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the thiazole ring itself is electron-withdrawing, which can activate the C-2 position towards nucleophilic attack. However, SNAr reactions on 2-halothiazoles typically require strong nucleophiles and/or harsh reaction conditions unless the ring is further activated. The trifluoromethyl group on the phenyl ring at C-4, being electron-withdrawing, may have a modest electronic effect on the reactivity of the C-2 position.

Directed Lithiation and Trapping Reactions

The protons on the thiazole ring exhibit different acidities, with the C-5 proton being the most acidic after the C-2 proton. In 2-bromothiazole (B21250) derivatives, the C-5 position can be selectively deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). researchgate.netgrowingscience.com This directed lithiation generates a lithium intermediate that can then be trapped with a variety of electrophiles to introduce a functional group at the C-5 position.

For this compound, treatment with LDA at low temperatures would likely result in the formation of 2-bromo-5-lithio-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole. This intermediate could then be quenched with electrophiles such as aldehydes, ketones, or alkyl halides to yield the corresponding 5-substituted derivatives. researchgate.netgrowingscience.com

Table 2: Examples of Electrophiles for Trapping Lithiated Thiazole

Electrophile Functional Group Introduced at C-5
Aldehydes (e.g., acetaldehyde) Hydroxyethyl
Ketones (e.g., cyclohexanone) Hydroxycyclohexyl
Carbon dioxide Carboxylic acid
Alkyl halides (e.g., methyl iodide) Alkyl (e.g., methyl)

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a unique electronic structure that influences its reactivity. The presence of both a sulfur and a nitrogen atom in the ring leads to a distribution of electron density that dictates the preferred sites of electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Thiazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. For the thiazole ring, the calculated pi-electron density indicates that the C-5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.org The presence of an electron-donating group at the C-2 position can further activate the C-5 position towards EAS. Conversely, an electron-withdrawing group at C-2, such as the bromine atom in the title compound, would deactivate the ring towards electrophilic substitution.

Despite this deactivation, it is expected that under appropriate conditions, this compound would undergo electrophilic substitution, such as halogenation or nitration, preferentially at the C-5 position. pharmaguideline.com The reaction conditions would likely need to be more forcing than those required for an activated thiazole.

Reactions Involving the Heteroatoms (Nitrogen and Sulfur)

The thiazole ring contains two heteroatoms, nitrogen at position 3 and sulfur at position 1, both of which influence the compound's reactivity.

The lone pair of electrons on the nitrogen atom (N3) makes it a site for protonation and alkylation. pharmaguideline.com In the presence of acid, the nitrogen can be easily protonated to form a thiazolium salt. Alkylation at the nitrogen, typically with alkyl halides, results in the formation of N-alkylthiazolium cations. pharmaguideline.com While specific studies on this compound are not prevalent, this N-alkylation is a fundamental reaction of the thiazole scaffold. pharmaguideline.comrsc.orgnih.govchemrxiv.orgbeilstein-journals.org The regioselectivity of alkylation (N- versus O-alkylation in tautomerizable systems) can be influenced by the alkylating agent and reaction conditions, though for a fixed thiazole like the title compound, N-alkylation is the expected outcome. nih.gov

The sulfur atom in the thiazole ring is generally less reactive than the nitrogen. However, it can undergo oxidation under specific conditions. wikipedia.org Treatment with strong oxidizing agents can lead to the formation of non-aromatic sulfoxides or sulfones. wikipedia.orgrsc.orgresearchgate.net For instance, the oxidation of related 2-thiazolines with various oxidants has been shown to yield products like sulfonic acids, disulfides, or thiazoline (B8809763) 1,1-dioxides, depending on the conditions. rsc.orgresearchgate.net These reactions indicate that the sulfur atom in this compound is a potential site for oxidative transformation, which would significantly alter the electronic properties and geometry of the heterocyclic ring. researchgate.net

Influence of the 2-(Trifluoromethyl)phenyl Group on Compound Reactivity

Electronic Effects and Steric Hindrance

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). mdpi.comresearchgate.net This effect significantly reduces the electron density of the attached phenyl ring. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms makes the -CF3 group an excellent alternative to methyl groups or single fluorine atoms for modulating a molecule's electronic properties and lipophilicity. mdpi.com The strong electron-withdrawing nature of the -CF3 group enhances the electrophilic character of associated cationic sites and can lead to greater positive charge-delocalization in reaction intermediates. nih.gov This deactivation of the aromatic ring makes it less susceptible to electrophilic substitution. nih.gov

Steric hindrance is another critical factor imparted by the ortho-substituted 2-(trifluoromethyl)phenyl group. nih.govresearchgate.netnih.govrsc.org The bulky -CF3 group can restrict rotation around the C4-phenyl bond, influencing the molecule's preferred conformation. nih.gov This steric bulk can hinder the approach of reagents to the adjacent thiazole ring, potentially affecting reaction rates and regioselectivity at the C5 position of the thiazole. In related structures, the twist angle between the thiazole and phenyl rings is a result of balancing electronic conjugation with steric repulsion. For the analogous compound 2-bromo-4-phenyl-1,3-thiazole, the angle between the planes of the two rings is reported to be 7.45 (10)°. nih.govresearchgate.netresearchgate.net A similar, if not greater, dihedral angle would be expected for the title compound due to the added bulk of the ortho-trifluoromethyl group.

Role in Halogen Bonding and Specific Molecular Interactions

The bromine atom at the C2 position allows this compound to participate in halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as a Lewis acid, interacting with an electron donor. rsc.orgnih.govnih.govmdpi.com The electron-withdrawing nature of the thiazole ring, compounded by the influence of the 2-(trifluoromethyl)phenyl group, is expected to create a region of positive electrostatic potential (a σ-hole) on the bromine atom, making it an effective halogen bond donor. nih.gov

Crystal structure analysis of the closely related 2-bromo-4-phenyl-1,3-thiazole reveals short intermolecular S···Br contacts of 3.5402 (6) Å, which is indicative of this type of interaction. nih.govresearchgate.net It is highly probable that the title compound would exhibit similar, and likely stronger, halogen bonding capabilities. The electron-withdrawing -CF3 group on the phenyl ring would further enhance the positive σ-hole on the bromine, strengthening its ability to form halogen bonds with Lewis bases like carbonyl oxygens or nitrogen atoms in biological molecules or other synthetic building blocks. nih.govnih.gov In addition to halogen bonding, other non-covalent interactions such as π-π stacking, as observed between the thiazole and phenyl rings of adjacent 2-bromo-4-phenyl-1,3-thiazole molecules in the solid state, are also likely to play a role in its supramolecular chemistry. nih.govresearchgate.net

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. nih.govwikipedia.orgmagtech.com.cnnih.govresearchgate.netanalis.com.myencyclopedia.pub The structure of this compound makes it a potentially valuable building block in MCRs, primarily through transformations involving the C-Br bond.

While direct use in classic MCRs like the Ugi or Passerini reaction might require prior functionalization, the 2-bromo-thiazole moiety is well-suited for inclusion in MCRs that involve a cross-coupling step. wikipedia.orgnih.govresearchgate.netnih.gov For instance, the bromine atom can be readily displaced or used in palladium-catalyzed reactions such as Suzuki or Sonogashira couplings. nih.govnih.gov A synthetic strategy could involve an initial MCR to construct a complex fragment, which is then coupled to the 2-position of the thiazole ring via the bromo substituent.

Alternatively, the title compound could be a precursor to other reactive species for MCRs. For example, metal-halogen exchange of the 2-bromothiazole can generate a 2-lithiothiazole, a potent nucleophile that can react with various electrophiles in a multi-component fashion. wikipedia.org Given the functional group tolerance of many MCRs, the robust 2-(trifluoromethyl)phenyl group would likely be compatible with a range of reaction conditions, making this thiazole derivative a versatile scaffold for combinatorial chemistry and the synthesis of diverse molecular libraries. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic pathways.

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, the principles of its reactivity can be inferred from studies on analogous systems. For instance, the kinetics of thiazole ring formation via the Hantzsch synthesis have been studied, revealing second-order kinetics and providing insights into the transition state through the evaluation of thermodynamic parameters like activation energy (Ea) and entropy of activation (ΔS*). colab.ws A negative entropy of activation in such cyclization reactions suggests a more ordered, rigid transition state compared to the reactants. colab.ws

In nucleophilic substitution reactions at the C2 position, the relative reactivity is influenced by both kinetic and thermodynamic factors. Studies on the debromination of bromothiazoles have shown that the C-Br bond at the 2-position is often kinetically favored for cleavage over other positions. lookchem.com However, the relative reaction rates can be substrate-dependent; for example, 5-bromothiazole (B1268178) was found to react faster with sodium methoxide (B1231860) than 2-bromothiazole, suggesting that the electron density in the transition state is a critical factor. lookchem.comsciepub.com

For this compound, a kinetic study of its reaction with a nucleophile would provide valuable data on the influence of the 2-(trifluoromethyl)phenyl group. An illustrative data table for a hypothetical kinetic study is presented below.

EntryTemperature (°C)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Ea (kJ/mol)Entropy of Activation, ΔS* (J/mol·K)
1250.01555.2-85.3
2350.032
3450.065
4550.128

Note: The data in the table is hypothetical and for illustrative purposes only, representing typical data that would be obtained from a kinetic study of a bimolecular reaction.

Such studies would quantify the electronic impact of the substituent and provide a deeper mechanistic understanding of the transformations of this complex heterocyclic building block.

Isolation and Characterization of Reaction Intermediates

Comprehensive searches of scientific literature and chemical databases have yielded no specific studies detailing the isolation and characterization of reaction intermediates for the compound this compound. While mechanistic studies, particularly on palladium-catalyzed cross-coupling reactions (such as Suzuki and Stille couplings) and nucleophilic aromatic substitutions, are common for bromo-thiazole derivatives, research explicitly focused on trapping, isolating, and characterizing the transient species involved in reactions of this specific molecule is not publicly available.

In typical palladium-catalyzed cross-coupling reactions, the proposed mechanistic cycle involves intermediates such as oxidative addition complexes, transmetalation intermediates, and species prior to reductive elimination. For nucleophilic aromatic substitution reactions, the formation of Meisenheimer-like intermediates is often postulated. However, these intermediates are generally transient and highly reactive, making their isolation and characterization challenging. Such studies require specialized techniques (e.g., low-temperature spectroscopy, rapid-injection NMR) which have not been reported in the context of this compound.

Consequently, there are no detailed research findings or data tables of spectroscopic or crystallographic information for any reaction intermediates of this compound to report. Further research in this area would be necessary to elucidate the specific intermediates and provide the experimental data for their characterization.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 4 2 Trifluoromethyl Phenyl 1,3 Thiazole and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole (Molecular Formula: C₁₀H₅BrF₃NS), HRMS provides an exact mass measurement, allowing for the confirmation of its molecular formula.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (50.69% and 49.31%, respectively), results in a characteristic isotopic pattern in the mass spectrum. This pattern is distinguished by two major peaks of almost equal intensity separated by two mass units (m/z), corresponding to the molecular ion [M]⁺ and the [M+2]⁺ ion. This signature isotopic distribution is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted HRMS Data for C₁₀H₅BrF₃NS
Ion FormulaAdductCalculated Exact Mass (m/z)Isotope
C₁₀H₅⁷⁹BrF₃NS[M]⁺308.9384⁷⁹Br
C₁₀H₅⁸¹BrF₃NS[M+2]⁺310.9363⁸¹Br

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Multi-nuclear NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework and fluorine substitution.

¹H NMR: The proton spectrum is expected to show distinct signals for the thiazole (B1198619) proton and the protons of the substituted phenyl ring. The single proton on the thiazole ring (H5) would appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group on the phenyl ring. For the analogue 2-bromo-4-phenyl-1,3-thiazole, this proton appears at 8.16 ppm. nih.govresearchgate.net The presence of the trifluoromethyl group at the C4 position in 2-bromo-4-(trifluoromethyl)thiazole (B1290470) shifts this proton's signal to 8.55 ppm, suggesting the H5 proton in the title compound would likely resonate downfield, in the range of 8.2-8.6 ppm. The four protons on the 2-(trifluoromethyl)phenyl ring would present a complex, coupled multiplet pattern characteristic of a substituted aromatic system.

¹³C NMR: The ¹³C spectrum would account for all ten carbon atoms in the molecule. The carbon atom of the trifluoromethyl group (CF₃) would be readily identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The carbons of the thiazole and phenyl rings would appear in the aromatic region, with their specific shifts determined by the electronic effects of the bromine, sulfur, nitrogen, and trifluoromethyl substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine atoms. For the 2-(trifluoromethyl)phenyl group, a single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of this singlet would be characteristic of an aromatic CF₃ group.

Table 2: Predicted NMR Chemical Shift Ranges for this compound
NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityKey Features
¹HThiazole-H58.2 - 8.6Singlet (s)Deshielded proton on the thiazole ring.
¹HAromatic-H7.5 - 8.0Multiplet (m)Complex pattern from the substituted phenyl ring.
¹³CCF₃120 - 130Quartet (q)Characteristic C-F coupling (¹J_CF).
¹³CAromatic/Thiazole110 - 155Multiple signalsSignals corresponding to the 9 remaining carbons.
¹⁹FCF₃-58 to -65Singlet (s)Typical range for an aryl-CF₃ group.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily confirming the connectivity of the protons within the 2-(trifluoromethyl)phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the phenyl ring and the C5-H5 pair of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the thiazole and phenyl fragments, for instance, by showing a correlation from the thiazole H5 proton to carbons within the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. A key correlation would be expected between the thiazole H5 proton and the H6' proton of the phenyl ring, which would confirm their spatial proximity.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule. For the analogue 2-bromo-4-phenyl-1,3-thiazole, characteristic IR absorption bands are observed at 3098 and 3063 cm⁻¹ (aromatic C-H stretch), and at 1476, 1420, 1263, 1070, 1010, 836, 730, and 689 cm⁻¹ (ring vibrations and C-H bending). nih.govresearchgate.net

For this compound, the spectrum would be dominated by additional, very strong absorption bands associated with the trifluoromethyl group. The C-F stretching vibrations are particularly intense and typically appear in the 1100-1350 cm⁻¹ region. These strong bands are often a clear diagnostic marker for the presence of a CF₃ group.

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=C and C=N Ring Stretch1600 - 1400Medium-Strong
C-F Stretch (CF₃)1350 - 1100Very Strong
Aromatic C-H Bending900 - 675Strong

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While data for the title compound is not available, the crystal structure of the closely related analogue, 2-bromo-4-phenyl-1,3-thiazole, has been determined. nih.govresearchgate.netnih.gov This compound crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net The analysis reveals key structural features that serve as a strong predictive model for the title compound.

Table 4: Crystallographic Data for the Analogue 2-bromo-4-phenyl-1,3-thiazole nih.govresearchgate.net
ParameterValue
Molecular FormulaC₉H₆BrNS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)
Z4

The conformation of biaryl systems is often described by the dihedral angle between the two rings. In the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, the thiazole and phenyl rings are nearly coplanar, with a small dihedral angle of 7.45 (10)°. nih.govresearchgate.netnih.gov This planarity facilitates π-π stacking interactions in the crystal packing.

For this compound, the presence of the bulky trifluoromethyl group at the ortho position of the phenyl ring would introduce significant steric hindrance. This steric repulsion would likely force the phenyl ring to rotate out of the plane of the thiazole ring, resulting in a much larger dihedral angle compared to the unsubstituted analogue. This conformational change would, in turn, influence the crystal packing and intermolecular interactions.

Intermolecular Interactions and Crystal Packing Motifs (e.g., π···π stacking, S···Br contacts)

The supramolecular assembly of thiazole derivatives in the solid state is governed by a variety of non-covalent interactions, which dictate the crystal packing and ultimately influence the material's physical properties. While specific crystal structure data for this compound is not extensively detailed in the public domain, analysis of closely related analogues provides significant insight into the expected intermolecular interactions.

A key example is the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, which reveals critical packing motifs that are likely to be present in its trifluoromethyl-substituted derivative. nih.govresearchgate.net In this structure, the thiazole and phenyl rings are nearly coplanar, with a dihedral angle of just 7.45 (10)°. nih.govresearchgate.net This planarity facilitates significant intermolecular interactions.

Two primary interactions are observed:

π···π Stacking: Molecules related by a center of symmetry are held together by π–π stacking interactions between the five-membered thiazole ring and the six-membered phenyl ring. nih.govresearchgate.net The distance between the centroids of these interacting rings is a short 3.815 (2) Å, indicative of a significant stabilizing interaction. nih.govresearchgate.net These stacking interactions are crucial in organizing the molecules into well-defined stacks within the crystal lattice. researchgate.net

The presence of the electron-withdrawing trifluoromethyl group in this compound would likely modulate the electronic properties of the phenyl ring, potentially influencing the strength and geometry of these π···π stacking and S···Br interactions.

Table 1: Intermolecular Interaction Data for 2-bromo-4-phenyl-1,3-thiazole. nih.govresearchgate.net
Interaction TypeDescriptionMeasured Distance (Å)
π···π StackingDistance between centroids of thiazole and phenyl rings3.815 (2)
S···Br ContactShort intermolecular contact between sulfur and bromine atoms3.5402 (6)

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are fundamental for the analysis of synthetic compounds like this compound, ensuring their purity and enabling their isolation from reaction mixtures. amanote.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, quantification, and purification of thiazole derivatives. mdpi.com Its high resolution and sensitivity make it ideal for assessing the purity of final products and isolating specific compounds from complex mixtures.

For non-chiral separations and purity assessment of 2-bromo-4-aryl-1,3-thiazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.

Typical RP-HPLC Parameters:

Stationary Phase: Octadecylsilane (ODS) or C18 columns are standard, offering excellent hydrophobic retention for aromatic compounds.

Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a range of polarities. researchgate.net

Detection: UV-Vis detection is highly effective, as the aromatic thiazole and phenyl rings exhibit strong chromophores. Detection is often performed at the peak absorption maxima of these compounds, which typically lie in the UV range. researchgate.net

Table 2: Illustrative HPLC Conditions for Analysis of Thiazole Derivatives.
ParameterConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water GradientElution of components from the column. researchgate.net
Flow Rate0.5 - 1.5 mL/minControls retention time and resolution.
DetectionUV-Vis Diode Array Detector (DAD) at 254 nm or λmaxQuantification and purity assessment.
TemperatureAmbient or controlled (e.g., 25-40 °C)Ensures reproducible retention times.

Computational and Theoretical Investigations of 2 Bromo 4 2 Trifluoromethyl Phenyl 1,3 Thiazole

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (e.g., pKa, redox potentials)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. This approach is particularly valuable for novel compounds like 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole, where experimental data may be limited. QSPR models establish a mathematical correlation between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally determined property. For this compound, QSPR can provide crucial insights into its chemical behavior by predicting key properties such as its acid dissociation constant (pKa) and redox potentials.

Prediction of pKa

The pKa value is a critical parameter that determines the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets. For this compound, the basicity of the thiazole (B1198619) ring nitrogen atom is the primary determinant of its pKa.

While specific QSPR studies for this exact compound are not available in the current literature, methodologies applied to similar substituted thiazole derivatives demonstrate the feasibility of accurate pKa prediction. Such studies typically employ quantum-chemical descriptors derived from Density Functional Theory (DFT) or semi-empirical (AM1, PM3) calculations. A QSPR model for pKa is developed by correlating these descriptors with known pKa values for a series of related thiazole compounds using statistical methods like Multiple Linear Regression (MLR).

Key quantum-chemical descriptors often used in pKa prediction include:

Charge distribution: The partial charge on the nitrogen atom is a direct indicator of its electron density and availability for protonation.

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate and accept electrons, influencing its basicity.

Thermodynamic Properties: The Gibbs free energy of protonation (ΔGprot) can be calculated and correlated directly with the pKa.

A representative QSPR model for predicting the pKa of a substituted thiazole might take the following linear form, based on studies of similar heterocyclic compounds:

pKa = β₀ + β₁(qN) + β₂(EHOMO) + β₃(μ)

Where qN is the partial charge on the thiazole nitrogen, EHOMO is the energy of the HOMO, μ is the dipole moment, and βₓ are the regression coefficients determined from the statistical analysis. Studies on substituted thiazoles have shown that excellent correlations (R² > 0.98) can be achieved between experimental and DFT-calculated pKa values.

DescriptorSymbolPhysical SignificanceAnticipated Correlation with pKa
Partial Charge on N-3 AtomqNElectron density at the protonation site.Negative (more negative charge increases basicity, raising pKa).
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; ease of electron donation.Positive (higher HOMO energy indicates greater basicity).
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; ease of electron acceptance.Variable, often less significant than EHOMO for basicity.
Dipole MomentμOverall polarity of the molecule.Variable, depends on the orientation of the dipole relative to the protonation site.
Gibbs Free Energy of ProtonationΔGprotThermodynamic favorability of the protonation reaction.Negative (a more negative ΔGprot corresponds to a higher pKa).

Prediction of Redox Potentials

The redox potential of a molecule describes its tendency to be oxidized or reduced, which is fundamental to its electronic properties and metabolic stability. For this compound, the electron-withdrawing nature of the bromine and trifluoromethyl groups suggests it may have a significant reduction potential.

QSPR models have been effectively used to predict the half-wave reduction potentials (E₁/₂) of various organic compounds. These models often rely on quantum-chemical descriptors that reflect the electronic structure of the molecule. The energy of the LUMO is frequently a dominant descriptor, as it represents the energy level of the orbital that accepts an electron during reduction.

A hypothetical QSPR model for predicting the redox potential of compounds structurally related to this compound could be formulated as:

E₁/₂ = β₀ + β₁(ELUMO) + β₂(χ) + β₃(IP)

Here, ELUMO is the LUMO energy, χ represents the molecule's electronegativity, and IP is the ionization potential. The statistical quality of such models is evaluated by parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²), and the root mean square error of prediction (RMSEP).

By applying these well-established QSPR methodologies, robust predictive models for the pKa and redox potential of this compound can be developed. Such computational screening provides valuable, early-stage insights into the compound's likely chemical and biological behavior, guiding further experimental investigation.

DescriptorSymbolPhysical SignificanceAnticipated Correlation with Reduction Potential
LUMO EnergyELUMOEnergy of the orbital accepting an electron; ease of reduction.Positive (lower LUMO energy makes reduction more favorable, raising E₁/₂).
Electron AffinityEAEnergy released when an electron is added to a

Based on a comprehensive search of available scientific literature, there is currently no specific information documented for the chemical compound This compound regarding its applications in advanced chemical synthesis, functional materials, or analytical chemistry.

The performed searches for its role as a synthetic building block, its potential in functional materials science (including organic electronics, photochromic materials), and its use in chemical sensor development did not yield any research findings, data, or publications specifically concerning this particular isomer.

Therefore, it is not possible to provide a detailed article on the specified topics for "this compound" as requested. Scientific literature is available for other isomers and related thiazole derivatives, but not for the compound with the trifluoromethyl group in the ortho (2-) position of the phenyl ring.

Applications of 2 Bromo 4 2 Trifluoromethyl Phenyl 1,3 Thiazole in Advanced Chemical Synthesis and Functional Materials

Role in Non-Clinical Biological Probe Development

The development of sophisticated molecular probes is crucial for advancing our understanding of biological processes at the cellular and molecular level. These tools enable researchers to visualize, track, and perturb biological targets with high specificity and precision in non-human, in vitro settings. The scaffold of 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole offers a robust platform for the design and synthesis of such probes.

While direct studies on the fluorescent properties of this compound are not extensively documented, its chemical structure is highly amenable to the synthesis of novel fluorescent probes and imaging agents. The bromine atom on the thiazole (B1198619) ring serves as a key functional handle for introducing fluorogenic moieties through various cross-coupling reactions.

The synthesis of fluorescent probes often involves the strategic coupling of a recognition element (for binding to a specific biological target) with a fluorophore (a molecule that emits light upon excitation). The 2-bromothiazole (B21250) core of the title compound is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nih.govwikipedia.orgmasterorganicchemistry.com These reactions allow for the facile introduction of a wide range of substituents, including known fluorophores or precursors to fluorescent systems. researchgate.net

For instance, a Suzuki coupling reaction could be employed to attach a boronic acid derivative of a fluorophore, such as a coumarin (B35378) or fluorescein, to the thiazole ring. nih.gov Similarly, a Sonogashira coupling could be used to introduce an alkyne-containing fluorophore, leading to the creation of a rigidified, extended π-conjugated system that often exhibits desirable photophysical properties. nih.govnih.gov The trifluoromethylphenyl group on the thiazole ring can further modulate the electronic properties and, consequently, the fluorescence characteristics of the resulting probe, potentially leading to enhanced quantum yields and photostability. mdpi.comwechemglobal.com The trifluoromethyl group is known to increase lipophilicity, which can be advantageous for cell permeability in in vitro imaging applications. mdpi.comwechemglobal.com

The design of such probes can be tailored for specific in vitro applications, such as the imaging of specific organelles, the detection of enzymatic activity, or the visualization of protein-protein interactions within cultured cells.

Table 1: Potential Cross-Coupling Reactions for Fluorescent Probe Synthesis

Cross-Coupling Reaction Reagents/Catalysts Potential Fluorophore Introduced
Suzuki Coupling Aryl or heteroaryl boronic acid, Pd catalyst, base Coumarin, fluorescein, rhodamine derivatives
Heck Reaction Alkenyl derivative, Pd catalyst, base Stilbene-based fluorophores
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Alkyne-functionalized pyrene (B120774) or Bodipy dyes

| Buchwald-Hartwig Amination | Amine-containing fluorophore, Pd catalyst, base | Dansyl or other amino-substituted fluorophores |

Beyond fluorescent imaging, this compound can serve as a foundational scaffold for the development of chemical tools aimed at identifying novel biological targets and elucidating the mechanisms of action of bioactive compounds. These tools are indispensable in the early stages of drug discovery and fundamental biological research.

The reactivity of the 2-bromo position allows for the introduction of various functionalities that can interact with biological macromolecules. For example, through a Buchwald-Hartwig amination reaction, different amine-containing fragments can be appended to the thiazole core. nih.govresearchgate.net This versatility enables the creation of libraries of compounds for screening against specific enzymes or receptors in in vitro assays. mdpi.com

Furthermore, the this compound scaffold can be elaborated to incorporate photoreactive groups or affinity tags. These modified molecules can be used in techniques such as affinity-based protein profiling (ABPP) to identify the cellular targets of a particular compound class. Upon binding to its target, the probe can be covalently cross-linked through photoactivation, allowing for subsequent isolation and identification of the target protein via mass spectrometry.

The trifluoromethyl group plays a significant role in modulating the biological activity of these chemical tools. mdpi.comwechemglobal.com Its strong electron-withdrawing nature can influence the binding affinity and selectivity of the molecule for its target. wechemglobal.comresearchgate.net Moreover, the metabolic stability conferred by the trifluoromethyl group is a desirable property for probes used in complex biological systems, even in in vitro settings, as it ensures that the observed effects are due to the parent compound and not its metabolites. mdpi.com

Table 2: Potential Applications in Chemical Biology

Application Synthetic Strategy Rationale
Target Identification Attachment of an affinity tag (e.g., biotin) via cross-coupling. Enables pull-down experiments to isolate and identify binding partners.
Mechanism of Action Studies Incorporation of a photoreactive group (e.g., benzophenone). Allows for covalent cross-linking to the target upon UV irradiation for target validation.
Enzyme Inhibition Profiling Synthesis of a library of derivatives with diverse substituents. Screening against a panel of enzymes to determine selectivity and potency.

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the aryl group via Suzuki or other couplings. | To understand the key structural features required for biological activity. |

Future Research Directions and Unexplored Potential of 2 Bromo 4 2 Trifluoromethyl Phenyl 1,3 Thiazole

Development of Novel and More Sustainable Synthetic Routes

Current synthetic strategies for brominated thiazoles often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole. This includes the exploration of one-pot multicomponent reactions, which can increase efficiency by minimizing intermediate isolation steps. mdpi.com The application of green chemistry principles, such as the use of environmentally benign solvents, reusable catalysts like silica-supported tungstosilicic acid, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation), represents a significant area for advancement. mdpi.com

A comparative overview of a traditional versus a proposed sustainable synthetic approach is presented below.

FeatureTraditional Synthetic Route (Hypothetical)Proposed Sustainable Route
Starting Materials Pre-functionalized, multi-step precursorsReadily available commodity chemicals
Catalyst Homogeneous, non-recyclable catalystsHeterogeneous, reusable solid acid catalysts
Solvent Volatile organic compounds (VOCs)Water, ethanol (B145695), or solvent-free conditions
Energy Input Conventional heating (prolonged)Microwave or ultrasonic irradiation (rapid)
Waste Generation Significant by-product and solvent wasteMinimal waste, high atom economy
Overall Efficiency Lower yield, multiple purification stepsHigher yield, simplified work-up

Future efforts could focus on adapting established green methodologies, such as the Hantzsch thiazole (B1198619) synthesis, to incorporate the specific trifluoromethylphenyl moiety in a more direct and atom-economical fashion. mdpi.com

Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations

The reactivity of this compound is largely dictated by the C-Br bond at the 2-position of the thiazole ring, making it a prime candidate for cross-coupling reactions. However, future research should venture beyond conventional palladium-catalyzed reactions to explore more unconventional reactivity patterns. A significant area of interest is the direct C–H bond activation of the phenyl ring or the thiazole core itself, which would bypass the need for pre-functionalized starting materials and offer a more efficient route to novel derivatives. acs.org

Furthermore, the potential for uncatalyzed or "catalyst-free" transformations is a burgeoning field. For instance, visible-light-promoted reactions, potentially involving the formation of electron donor-acceptor (EDA) complexes, could unlock new reaction pathways for trifluoromethylation or other functionalizations under exceptionally mild conditions. rsc.org Investigating the inherent reactivity of the molecule under photolytic, electrolytic, or thermal stress could reveal novel cyclization, rearrangement, or fragmentation patterns, leading to the synthesis of entirely new heterocyclic scaffolds.

Integration into Macrocyclic and Supramolecular Architectures

The rigid and planar nature of the thiazole ring, combined with its potential for non-covalent interactions, makes this compound an attractive building block for the construction of macrocycles and complex supramolecular assemblies. uq.edu.au The nitrogen and sulfur atoms of the thiazole can act as coordination sites for metal ions or as hydrogen bond acceptors. The trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, while the phenyl ring can engage in π-π stacking. nih.govresearchgate.net

Future research could focus on designing and synthesizing macrocyclic structures where this thiazole derivative is a key component. These macrocycles could have applications in host-guest chemistry, sensing, or as novel ligands for catalysis.

Potential Supramolecular Interactions:

Interacting MoietyType of InteractionPotential Application
Thiazole Nitrogen/SulfurMetal Coordination, Hydrogen BondingAnion/Cation Sensing, Catalysis
Phenyl Ringπ-π StackingOrganic Electronics, Self-Assembled Materials
Trifluoromethyl GroupHalogen Bonding, Dipole-DipoleCrystal Engineering, Molecular Recognition
Bromo SubstituentHalogen BondingControl of Solid-State Packing

By strategically modifying the molecule, for example, by introducing additional functional groups, it could be programmed to self-assemble into higher-order structures like gels, liquid crystals, or molecular cages with tailored properties.

Advanced Computational Design of Functional Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new functional molecules derived from this compound. By employing methods such as Density Functional Theory (DFT), researchers can predict the geometric, electronic, and photophysical properties of hypothetical derivatives before committing to their synthesis. This in silico approach allows for the high-throughput screening of virtual libraries of compounds to identify candidates with optimized properties for specific applications.

For example, computational modeling can guide the design of derivatives with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) or photovoltaics. Similarly, docking studies can predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, facilitating the rational design of new therapeutic agents. nih.gov

Hypothetical Computationally Designed Derivatives and Their Target Properties:

Derivative ModificationTarget PropertyPotential Application
Extension of π-conjugationReduced HOMO-LUMO gapOrganic Semiconductors
Addition of electron-donating groupsTunable emission wavelengthFluorescent Probes
Introduction of chiral centersSpecific protein bindingAsymmetric Catalysis
Replacement of bromine with other halogensModulated intermolecular interactionsCrystal Engineering

This synergy between computational design and experimental synthesis will be crucial for efficiently exploring the vast chemical space accessible from the this compound scaffold.

Synergistic Applications with Emerging Technologies (e.g., Flow Chemistry, Electrochemistry, Photoredox Catalysis)

The integration of this compound chemistry with emerging technologies promises to overcome many of the limitations of traditional batch synthesis and unlock new synthetic possibilities.

Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. The scalability of flow chemistry also makes it an attractive platform for the industrial production of valuable thiazole derivatives. uc.pt

Electrochemistry: Organic electrosynthesis provides a green and efficient alternative to conventional redox reagents, using electricity to drive chemical transformations. researchgate.net The electrochemical reduction of the C-Br bond or oxidation of the thiazole ring could provide novel routes for functionalization. This technology minimizes waste production and can often be performed under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. mdpi.commst.edu this compound can be envisioned as a substrate in photoredox-mediated cross-coupling or C-H functionalization reactions. The unique electronic properties imparted by the trifluoromethylphenyl group could lead to novel reactivity and selectivity in such transformations. researchgate.net

Comparison of Technologies for Thiazole Functionalization:

TechnologyKey AdvantagesPotential Application for the Target Compound
Flow Chemistry Scalability, Safety, Precise ControlLarge-scale synthesis, hazardous reaction handling
Electrochemistry Green Reagents (Electrons), Mild ConditionsReductive dehalogenation-functionalization
Photoredox Catalysis Use of Visible Light, Novel ReactivityC-H functionalization, cross-coupling reactions

By embracing these modern synthetic technologies, researchers can not only improve the synthesis and modification of this compound but also discover new chemical transformations that are inaccessible through conventional methods.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of thiazole precursors or coupling reactions. For brominated thiazoles, a common method uses CuBr as a catalyst with n-butyl nitrite in acetonitrile under reflux (333 K), yielding ~53% after purification via column chromatography (heptane/ethyl acetate) . To introduce the trifluoromethylphenyl group, cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed, though specific conditions for this substituent require optimization of palladium catalysts and aryl boronic acids. Key parameters include solvent choice (DMF or toluene), temperature control, and inert atmosphere.

Table 1 : Synthetic Approaches for Brominated Thiazoles

PrecursorReagents/ConditionsYieldPurification MethodReference
2-Amino-4-phenylthiazoleCuBr, n-butyl nitrite, CH₃CN, 333 K53%Column chromatography

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.40–8.16 ppm) and carbon signals for the trifluoromethyl group (δ ~120 ppm, q, J = 288 Hz) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and C=S/C=N vibrations at ~1476 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95% C, H, N, S content) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., twisted thiazole-phenyl dihedral angles of ~7.45°) and intermolecular interactions (π-π stacking, S···Br contacts) .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, docking poses may show the trifluoromethylphenyl group occupying hydrophobic pockets, while the bromine atom participates in halogen bonding. Studies on analogous thiazoles reveal binding modes with α-glucosidase or mGluR5 receptors, supported by RMSD values <2.0 Å . MD simulations (100 ns) assess stability, with hydrogen-bond occupancy >50% indicating strong target engagement.

Q. What strategies resolve contradictions in synthetic yields or byproduct formation?

  • Methodological Answer :
  • Systematic Parameter Variation : Test solvents (acetonitrile vs. DMF), catalysts (CuBr vs. Pd(OAc)₂), and temperatures (298–353 K) to optimize yields .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., debrominated products or cross-coupled side products). Adjust stoichiometry (e.g., 1.2 eq. aryl boronic acid) to minimize undesired reactions.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

Q. How do solid-state properties (e.g., crystal packing) influence reactivity or formulation?

  • Methodological Answer : X-ray crystallography reveals π-π interactions (centroid distances ~3.8 Å) and S···Br contacts (3.54 Å), which enhance thermal stability but reduce solubility . Co-crystallization with coformers (e.g., succinic acid) or micronization improves bioavailability. DSC/TGA data (melting point ~327–328 K) guide storage conditions (dry, inert atmosphere) .

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